molecular formula C16H17FN2S B5863880 N-(2,4-dimethylphenyl)-N'-(4-fluorobenzyl)thiourea

N-(2,4-dimethylphenyl)-N'-(4-fluorobenzyl)thiourea

Cat. No. B5863880
M. Wt: 288.4 g/mol
InChI Key: ZSGGQUAGSGVECI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-N'-(4-fluorobenzyl)thiourea, also known as DFBT, is a chemical compound that belongs to the class of thioureas. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. In

Scientific Research Applications

N-(2,4-dimethylphenyl)-N'-(4-fluorobenzyl)thiourea has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. It has been found to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been investigated for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and diabetes.

Mechanism of Action

The exact mechanism of action of N-(2,4-dimethylphenyl)-N'-(4-fluorobenzyl)thiourea is not fully understood. However, studies have suggested that it may exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethylphenyl)-N'-(4-fluorobenzyl)thiourea has several advantages as a research tool. It is relatively easy to synthesize and purify, and it exhibits a broad range of biological activities. However, there are also some limitations to its use in lab experiments. For example, this compound may exhibit off-target effects that could complicate the interpretation of experimental results. In addition, its potential toxicity and side effects need to be carefully evaluated before it can be used in human studies.

Future Directions

There are several future directions for further research on N-(2,4-dimethylphenyl)-N'-(4-fluorobenzyl)thiourea. One area of interest is the development of more potent and selective analogs of this compound that could be used as therapeutic agents for various diseases. Another area of interest is the elucidation of the exact mechanism of action of this compound, which could provide insights into the development of new drugs that target similar pathways. Finally, more studies are needed to evaluate the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

N-(2,4-dimethylphenyl)-N'-(4-fluorobenzyl)thiourea can be synthesized through a multi-step process that involves the reaction of 4-fluorobenzylamine and 2,4-dimethylphenyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is purified through recrystallization to obtain pure this compound. This method has been reported in various research articles and has been optimized for maximum yield.

properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-[(4-fluorophenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2S/c1-11-3-8-15(12(2)9-11)19-16(20)18-10-13-4-6-14(17)7-5-13/h3-9H,10H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGGQUAGSGVECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NCC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200693
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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